

# Tianagliflozin: Administration and Dosage for In Vivo Research

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## Compound of Interest

Compound Name: *Tianagliflozin*

Cat. No.: *B611370*

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## Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

## Introduction

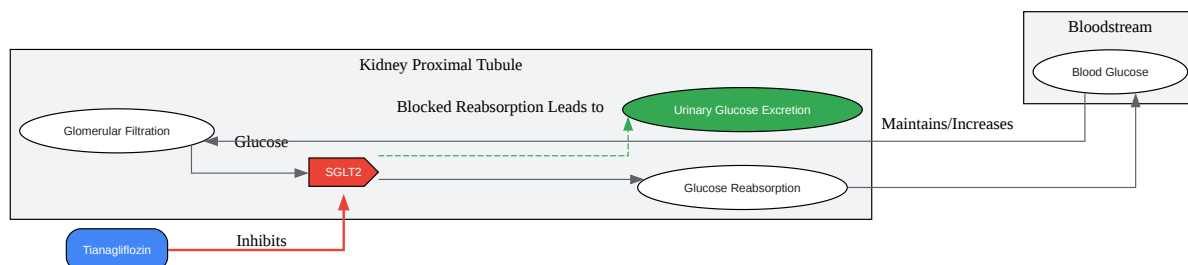
**Tianagliflozin**, also known as canagliflozin, is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1][2][3] SGLT2 is primarily located in the proximal convoluted tubules of the kidney and is responsible for the majority of glucose reabsorption from the glomerular filtrate.[4] By inhibiting SGLT2, **tianagliflozin** reduces the reabsorption of glucose, increases urinary glucose excretion, and consequently lowers blood glucose levels in an insulin-independent manner.[2][3] This unique mechanism of action has made it a subject of extensive preclinical and clinical research for the management of type 2 diabetes mellitus and has revealed additional therapeutic benefits in cardiovascular and renal diseases.[1][4][5]

These application notes provide a comprehensive overview of the administration and dosage of **tianagliflozin** for in vivo research, summarizing key pharmacokinetic and pharmacodynamic data from various animal models. Detailed experimental protocols are provided to guide researchers in their study design.

## Mechanism of Action: SGLT2 Inhibition

The primary mechanism of **tianagliflozin** involves the competitive inhibition of SGLT2 in the kidneys. This action leads to a reduction in the renal threshold for glucose (RTG), promoting

the excretion of excess glucose in the urine.[6] This glucosuric effect directly lowers plasma glucose concentrations.



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Caption: Mechanism of action of **Tianagliflozin** via SGLT2 inhibition.

## Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of **tianagliflozin** observed in various in vivo models.

### Table 1: Pharmacokinetic Parameters of Tianagliflozin in Different Species

Species	Dose	Tmax (h)	Cmax (ng/mL)	t1/2 (h)	Reference
Human	100 mg (single dose)	1-2	-	10.6	[7]
300 mg (single dose)	1-2	-	13.1	[7]	
Japanese T2DM Patients	100 mg (single dose)	1.0	-	10.22-13.26	[8]
200 mg (single dose)	1.0	-	10.22-13.26	[8]	
400 mg (single dose)	1.0	-	10.22-13.26	[8]	
Horse (Standardbred mares)	1.8 mg/kg (single oral)	2.2	2623	21.8	[9]
3.6 mg/kg (single oral)	2.8	4975	23.0	[9]	

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Elimination half-life.

## Table 2: In Vivo Dosage and Pharmacodynamic Effects of Tianagliflozin

Animal Model	Dose	Duration	Key Pharmacodynamic Effects	Reference
Zucker Diabetic Fatty (ZDF) Rats	1 mg/kg	4 weeks	Lowered renal threshold for glucose from 415 mg/dL to 94 mg/dL; Decreased HbA1c.	[6]
db/db Mice	Not specified	Acute	Dose-dependently decreased blood glucose concentrations.	[6]
Obese Animal Models	Not specified	Not specified	Increased urinary glucose excretion, decreased blood glucose, reduced body weight gain.	[6]
Rats (Fertility Study)	up to 100 mg/kg/day	-	No adverse effects on mating or fertility.	[10][11][12]
Dogs (Diabetic)	2.1-3.8 mg/kg/day	7 days	Added to insulin therapy.	[13]
Dogs (Healthy)	4-100 mg/kg/day	up to 12 months	Doses up to 30 mg/kg/day were well tolerated.	[13]

## Experimental Protocols

## Protocol 1: Oral Administration of Tianagliflozin in Rodent Models

This protocol describes the general procedure for single or repeated oral administration of **tianagliflozin** to rats or mice.

Materials:

- **Tianagliflozin** (Canagliflozin)
- Vehicle (e.g., 0.5% w/v methylcellulose in purified water)
- Oral gavage needles (appropriate size for the animal)
- Syringes
- Balance
- Vortex mixer or sonicator

Procedure:

- Preparation of Dosing Solution:
  - Calculate the required amount of **tianagliflozin** based on the desired dose (mg/kg) and the number and weight of the animals.
  - Prepare the vehicle solution (e.g., 0.5% methylcellulose).
  - Suspend the calculated amount of **tianagliflozin** in the vehicle.
  - Vortex or sonicate the suspension to ensure homogeneity. Prepare fresh daily unless stability data indicates otherwise.
- Animal Handling and Dosing:
  - Weigh each animal accurately before dosing to calculate the precise volume to be administered.

- Gently restrain the animal.
- Insert the oral gavage needle carefully into the esophagus.
- Administer the calculated volume of the **tianagliflozin** suspension slowly.
- Observe the animal for a short period after dosing to ensure no adverse reactions.
- Dosing Schedule:
  - For acute studies, a single dose is administered.
  - For chronic studies, administer the dose once daily at the same time each day for the specified duration of the study.

## Protocol 2: Assessment of Pharmacodynamic Effects in a Diabetic Rodent Model

This protocol outlines the key measurements to assess the in vivo efficacy of **tianagliflozin**.

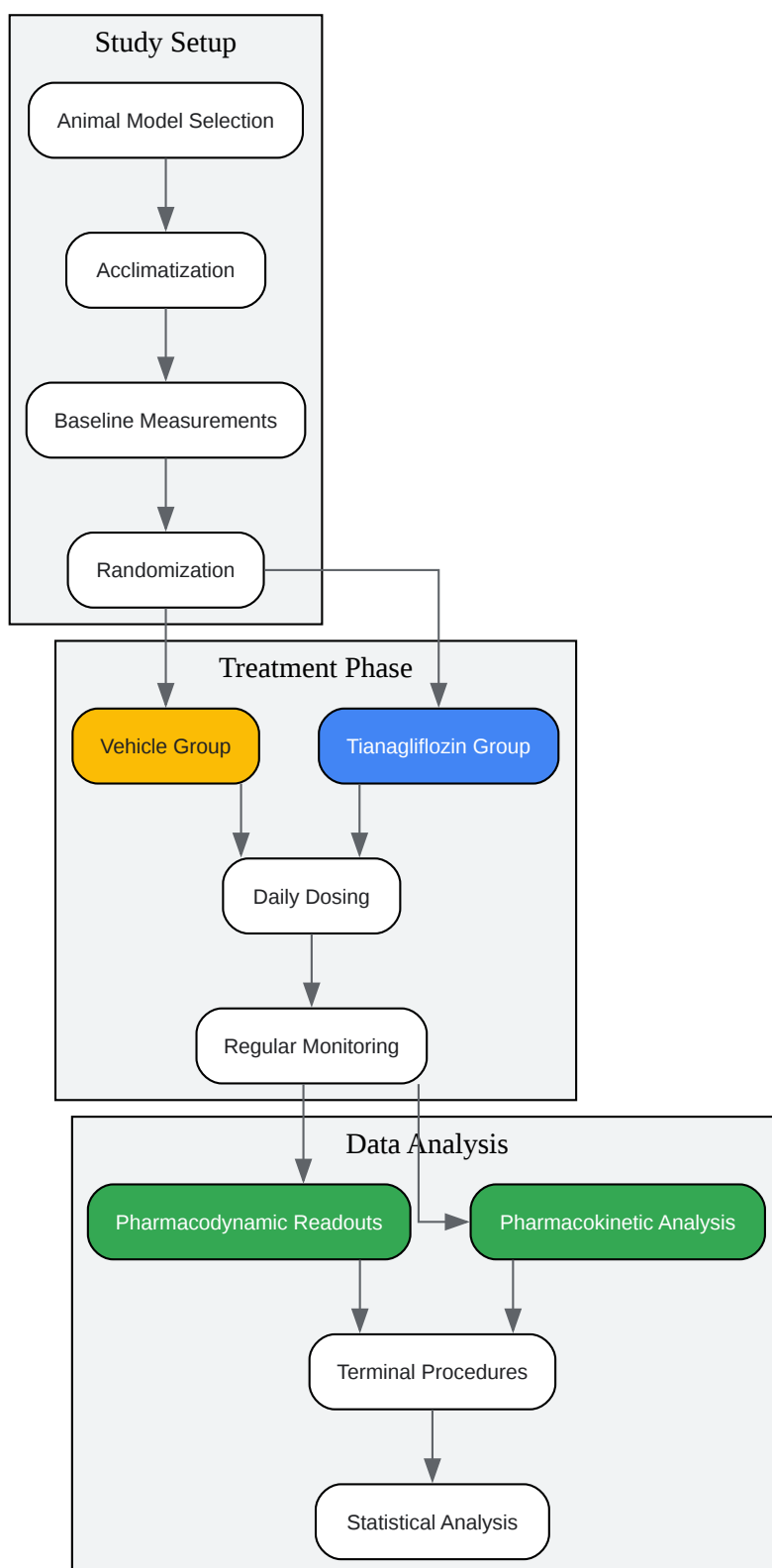
Model: Zucker Diabetic Fatty (ZDF) rats or db/db mice.

Procedure:

- Acclimatization: Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
- Baseline Measurements: Before initiating treatment, collect baseline data for:
  - Blood glucose (from tail vein)
  - Body weight
  - Food and water intake
  - Urine collection (using metabolic cages) for baseline urinary glucose excretion (UGE).
- Treatment:

- Divide animals into vehicle control and **tianagliflozin** treatment groups.
- Administer **tianagliflozin** or vehicle orally once daily as described in Protocol 1. A common dose for initial studies in ZDF rats is 1 mg/kg.[6]
- Monitoring and Measurements:
  - Daily: Monitor body weight, food, and water intake.
  - Weekly: Measure non-fasting or fasting blood glucose.
  - Periodic Urine Collection: Place animals in metabolic cages at selected time points (e.g., day 1, week 1, week 4) for 24-hour urine collection to measure UGE and urine volume.
  - End of Study:
    - Collect terminal blood samples for HbA1c measurement.
    - Tissues of interest (e.g., kidney, pancreas) can be harvested for further analysis.

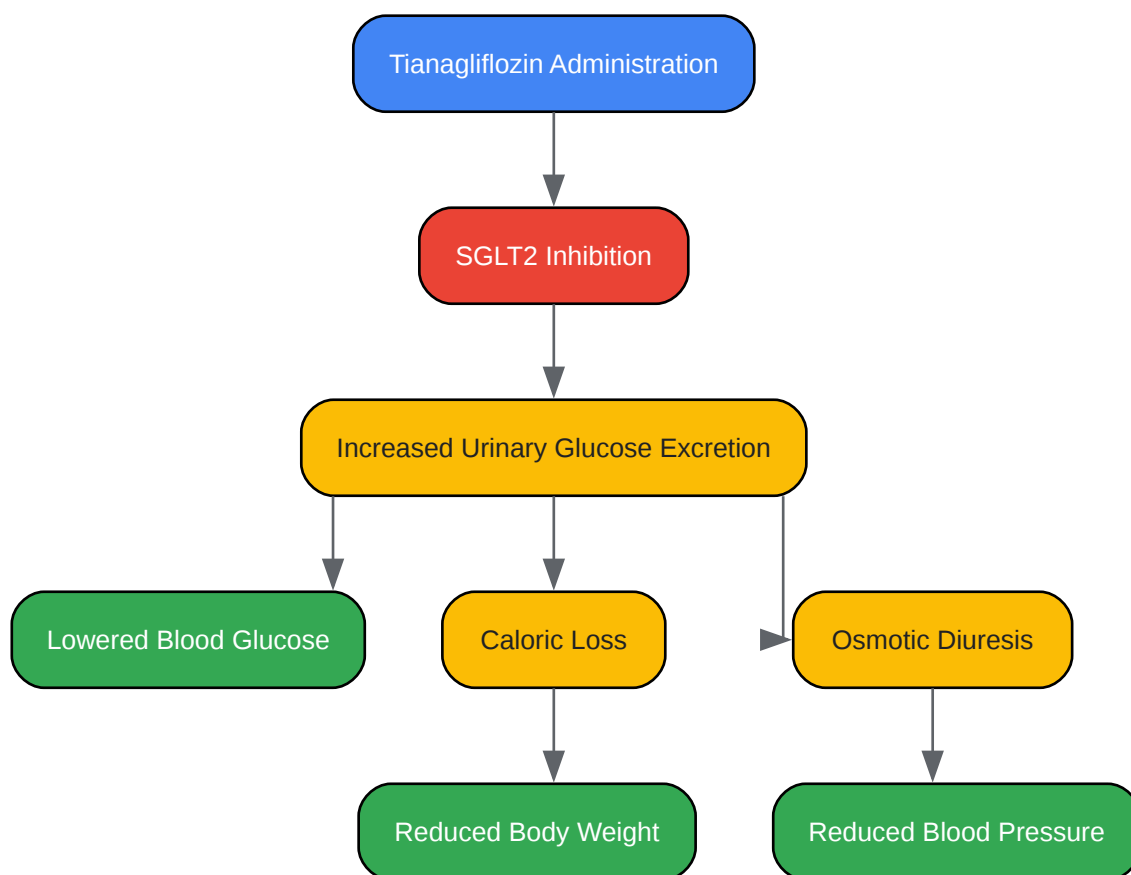
## Experimental Workflow and Signaling Pathway Diagrams



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Caption: A typical experimental workflow for in vivo studies with **Tianagliflozin**.





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Caption: Logical relationship of the physiological effects of **Tianagliflozin**.

## Conclusion

**Tianagliflozin** is a valuable tool for in vivo research in diabetes, obesity, and cardiovascular disease. The selection of an appropriate animal model and dosage regimen is critical for obtaining meaningful and reproducible results. The protocols and data presented in these application notes are intended to serve as a guide for researchers. It is recommended to perform pilot studies to determine the optimal dose and administration schedule for specific experimental conditions and research questions.

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